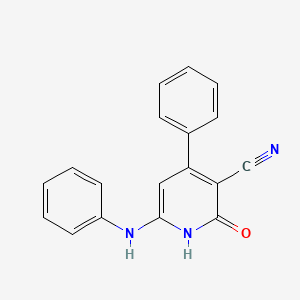![molecular formula C14H14N2S B14432432 N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-42-4](/img/structure/B14432432.png)
N-(3'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound features a biphenyl structure with a methyl group at the 3’ position and a thiourea moiety at the 2-yl position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through a condensation reaction between 3’-methyl[1,1’-biphenyl]-2-amine and thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form strong interactions with various biological and chemical entities, leading to its diverse effects. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms.
1,3-Bis(2,6-dimethylphenyl)thiourea: A more complex derivative with additional methyl groups on the phenyl rings.
Uniqueness
N-(3’-Methyl[1,1’-biphenyl]-2-yl)thiourea is unique due to its biphenyl structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
76839-42-4 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
[2-(3-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
InChI-Schlüssel |
UUWLLBGIZQEXLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


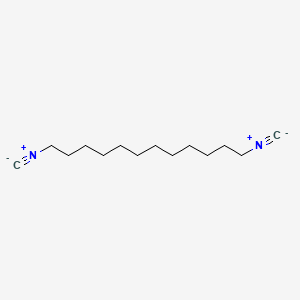

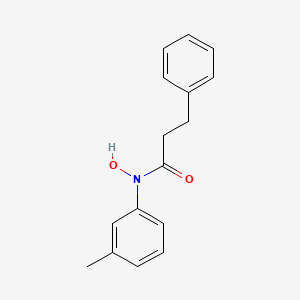
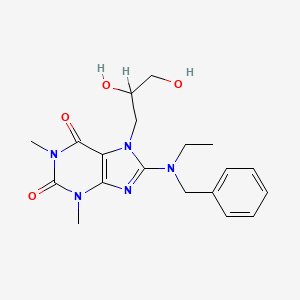
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
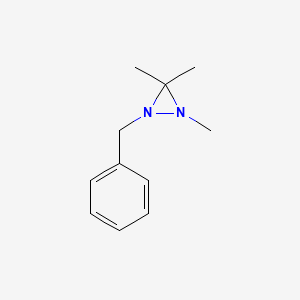
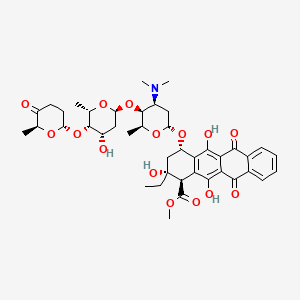
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
![4-[2-(1H-Pyrazol-1-yl)ethoxy]phenol](/img/structure/B14432384.png)

